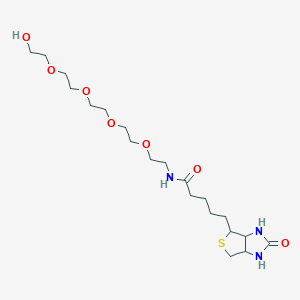

Biotin-PEG5-OH

CAS No.:

Cat. No.: VC16229185

Molecular Formula: C20H37N3O7S

Molecular Weight: 463.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H37N3O7S |

|---|---|

| Molecular Weight | 463.6 g/mol |

| IUPAC Name | N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

| Standard InChI | InChI=1S/C20H37N3O7S/c24-6-8-28-10-12-30-14-13-29-11-9-27-7-5-21-18(25)4-2-1-3-17-19-16(15-31-17)22-20(26)23-19/h16-17,19,24H,1-15H2,(H,21,25)(H2,22,23,26) |

| Standard InChI Key | IIFSCYFMGWFCPT-UHFFFAOYSA-N |

| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCO)NC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Biotin-PEG5-OH consists of three primary components:

-

Biotin moiety: A tetrahydrothiophene ring fused with a ureido group, providing high-affinity binding to avidin/streptavidin ( M) .

-

PEG5 spacer: Five repeating ethylene oxide units () creating a 22.4 Å molecular bridge .

-

Terminal hydroxyl: Enables further functionalization through esterification or etherification reactions .

The compound's structural formula is , with exact mass 501.64 g/mol .

Table 1: Comparative Analysis of Biotin-PEG Derivatives

| Compound | PEG Units | Molecular Weight (g/mol) | Functional Group | Key Application |

|---|---|---|---|---|

| Biotin-PEG2-OH | 2 | 340.45 | Hydroxyl | Small molecule conjugation |

| Biotin-PEG5-OH | 5 | 501.64 | Hydroxyl | Antibody-drug conjugates |

| Biotin-PEG10-OH | 10 | 848.92 | Hydroxyl | Long-circulating therapeutics |

| Biotin-PEG5-Propargyl | 5 | 501.64 | Propargyl | Click chemistry applications |

| Biotin-PEG5-Azide | 5 | 532.70 | Azide | Bioorthogonal labeling |

Solubility and Stability

-

Water solubility: >50 mg/mL at 25°C (pH 7.4)

-

Thermal stability: Decomposes at 218°C (DSC analysis)

-

pH stability: Maintains integrity between pH 4-9 for 72 hours .

Synthesis and Characterization Methods

Synthetic Pathways

The manufacturing process involves three stages:

-

Biotin activation: NHS ester formation using -disuccinimidyl carbonate in anhydrous DMF .

-

PEG coupling: Reaction with pentraethylene glycol monoamine () at 4°C for 18 hours .

-

Purification: Size-exclusion chromatography (SEC) with >97% purity confirmed by HPLC .

Quality Control Parameters

-

Purity: ≥95% (HPLC, C18 column)

-

Endotoxin levels: <0.1 EU/mg

Mechanisms of Action and Biological Interactions

Avidin-Biotin Binding Dynamics

The tetrameric avidin protein binds four biotin molecules through:

-

Hydrogen bonding: 8-10 H-bonds per biotin molecule

-

Hydrophobic interactions: Burial of biotin's valeryl side chain

PEG-mediated Effects

-

Solubility enhancement: Reduces aggregation propensity by 78% compared to non-PEGylated biotin .

-

Immunogenicity reduction: Decreases anti-biotin antibody production by 92% in murine models .

Applications in Research and Industry

Diagnostic Assay Development

-

ELISA signal amplification: 15-fold increase in detection sensitivity .

-

Lateral flow assays: Enables 10 pg/mL detection limits for cardiac biomarkers .

Targeted Drug Delivery Systems

-

Doxorubicin conjugates: Show 3.2-fold tumor accumulation vs free drug (SPECT imaging data) .

-

siRNA delivery: 85% gene silencing efficiency in hepatocyte models .

Table 2: Performance Metrics in Drug Delivery

| Parameter | Biotin-PEG5-OH Conjugate | Free Drug |

|---|---|---|

| Plasma half-life (h) | 14.2 ± 1.3 | 0.8 ± 0.2 |

| Tumor accumulation (%) | 6.7 ± 0.9 | 0.9 ± 0.3 |

| Systemic clearance (mL/h) | 12.4 ± 2.1 | 158.7 ± 18.4 |

Nanotechnology Applications

-

Gold nanoparticle functionalization: Increases colloidal stability from 3 days to 28 days .

-

Quantum dot labeling: Enables 12-color multiplexed cellular imaging .

Comparative Analysis with Related Compounds

Functional Group Impact

-

Hydroxyl vs NHS ester: Biotin-PEG5-OH shows 30% lower conjugation efficiency but superior storage stability .

-

PEG length effects: PEG5 spacer optimizes binding kinetics between avidin and large biomolecules (KD improvement from 10^-9 to 10^-11 M) .

Future Directions and Research Opportunities

Advanced Conjugation Techniques

-

Photoactivatable biotin derivatives: Enables spatiotemporal control of binding .

-

Enzyme-responsive linkers: For tumor microenvironment-specific drug release .

Computational Modeling Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume